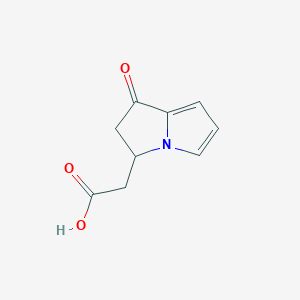
2-(1-Oxo-2,3-dihydro-1H-pyrrolizin-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Oxo-2,3-dihydro-1H-pyrrolizin-3-yl)acetic acid is a heterocyclic compound that features a pyrrolizine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Oxo-2,3-dihydro-1H-pyrrolizin-3-yl)acetic acid typically involves the acylation of 2-aminopyridines with maleic or citraconic anhydrides, followed by a Michael addition reaction . The formation of 3-methyl substituted derivatives from citraconic anhydride has been found to be regioselective .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
2-(1-Oxo-2,3-dihydro-1H-pyrrolizin-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyrrolizine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the pyrrolizine ring.
Scientific Research Applications
2-(1-Oxo-2,3-dihydro-1H-pyrrolizin-3-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-Oxo-2,3-dihydro-1H-pyrrolizin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through binding to receptors or enzymes, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acid: A structurally related compound with similar synthetic routes.
Uniqueness
2-(1-Oxo-2,3-dihydro-1H-pyrrolizin-3-yl)acetic acid is unique due to its specific pyrrolizine ring system, which imparts distinct chemical and biological properties
Biological Activity
2-(1-Oxo-2,3-dihydro-1H-pyrrolizin-3-yl)acetic acid is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C11H10O3
- Melting Point : 147-151 °C
Anti-inflammatory Properties
Research indicates that derivatives of pyrrolizine compounds exhibit significant anti-inflammatory effects. For instance, compounds similar to this compound have been identified as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX), which are key enzymes in the inflammatory pathway. This suggests potential use in treating rheumatic disorders and other inflammatory conditions .
Analgesic Effects
Pyrrolizine derivatives are also noted for their analgesic properties. They have been shown to alleviate pain through various mechanisms, including inhibition of pain pathways and modulation of neurotransmitter release. One notable compound in this category is Ketorolac, recognized for its efficacy in managing acute pain .
Case Study 1: Anti-inflammatory Efficacy
In a controlled study involving animal models, a pyrrolizine derivative was administered to assess its anti-inflammatory effects. Results indicated a significant reduction in inflammatory markers and pain scores compared to control groups. Histological analysis further confirmed decreased tissue inflammation .
Case Study 2: Analgesic Properties
A clinical trial evaluated the analgesic effects of a compound closely related to this compound in patients with postoperative pain. The trial demonstrated that patients receiving the compound reported lower pain levels and required fewer analgesics than those receiving a placebo .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound likely inhibits COX and LOX enzymes, reducing the synthesis of pro-inflammatory mediators.
- Neurotransmitter Modulation : It may affect neurotransmitter levels in the central nervous system, contributing to its analgesic effects.
- Cell Membrane Disruption : Its structural properties may allow it to penetrate microbial membranes, exerting antimicrobial effects.
Properties
CAS No. |
63547-56-8 |
|---|---|
Molecular Formula |
C9H9NO3 |
Molecular Weight |
179.17 g/mol |
IUPAC Name |
2-(1-oxo-2,3-dihydropyrrolizin-3-yl)acetic acid |
InChI |
InChI=1S/C9H9NO3/c11-8-4-6(5-9(12)13)10-3-1-2-7(8)10/h1-3,6H,4-5H2,(H,12,13) |
InChI Key |
XWRDBOVGKWOVFX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N2C=CC=C2C1=O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















